molecular formula C23H21NO5 B057349 Omigapil maleate CAS No. 200189-97-5

Omigapil maleate

Katalognummer B057349
CAS-Nummer: 200189-97-5
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: SQAZQLMBEHYFJA-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omigapil maleate, also known as CGP3466B, is a drug that was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS) . It is an orally bioavailable GAPDH nitrosylation inhibitor . The development for PD and ALS have been terminated due to lack of benefit, but Santhera Pharmaceuticals bought the compound for development for the treatment of congenital muscular dystrophy (CMD) .


Synthesis Analysis

Omigapil was first synthesized at Ciba-Geigy, Basel, Switzerland . The synthesis of compounds similar to omigapil maleate often involves complex chemical reactions.


Molecular Structure Analysis

The molecular formula of Omigapil maleate is C23H21NO5 . Its molecular weight is 391.42 g/mol . The InChIKey is SQAZQLMBEHYFJA-BTJKTKAUSA-N .


Physical And Chemical Properties Analysis

The exact mass of Omigapil maleate is not available, but its molecular weight is 391.417 . The elemental analysis shows that it contains C (70.58%), H (5.41%), N (3.58%), and O (20.44%) .

Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease and ALS

Omigapil was initially developed by Novartis and tested in clinical trials for its potential to treat Parkinson’s disease (PD) and amyotrophic lateral sclerosis (ALS) . However, the development for PD and ALS was terminated due to lack of benefit .

Congenital Muscular Dystrophy (CMD)

Santhera Pharmaceuticals bought the compound for development for the treatment of congenital muscular dystrophy (CMD) . Omigapil was granted orphan designation to commence clinical trials for CMD in May 2008 . Pharmacokinetic trials were scheduled to commence enrollment in the second half of 2012 to determine the appropriate pharmacokinetic profile of the drug for children with laminin-α2-deficient congenital muscular dystrophy (MDC1A) and collagen VI related myopathy .

Depression

Omigapil has also been researched for its potential application in the treatment of depression .

LAMA2-Related Dystrophy (LAMA2-RD)

A phase 1 open-label study of Omigapil was conducted in patients with LAMA2-related dystrophy (LAMA2-RD) to establish the pharmacokinetic profile of Omigapil at a range of doses, evaluate its safety and tolerability, and establish the feasibility of conducting disease-relevant clinical assessments .

COL6-Related Dystrophy (COL6-RD)

The same phase 1 open-label study was also conducted in patients with COL6-related dystrophy (COL6-RD) . The study established that the pharmacokinetic profile of Omigapil is suitable for further development in pediatric patients with LAMA2-RD or COL6-RD .

Inhibition of Proapoptotic Signaling Cascade

Omigapil inhibits the proapoptotic signaling cascade by preventing GAPDH activation through S-nitrosylation, which in turn prevents the binding of SIAH1 and translocation to the nucleus .

Wirkmechanismus

Omigapil binds to GAPDH to block S-nitrosylation, thereby preventing proapoptotic gene expression . It inhibits programmed cell death (apoptosis) through the enzymes glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and SIAH1 .

Eigenschaften

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZQLMBEHYFJA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omigapil maleate

CAS RN

200189-97-5
Record name Omigapil maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIGAPIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omigapil maleate
Reactant of Route 2
Omigapil maleate
Reactant of Route 3
Omigapil maleate
Reactant of Route 4
Reactant of Route 4
Omigapil maleate
Reactant of Route 5
Omigapil maleate
Reactant of Route 6
Omigapil maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.